molecular formula C10H7N3O4S2 B030176 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) CAS No. 962-28-7

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)

Cat. No.: B030176
CAS No.: 962-28-7
M. Wt: 297.3 g/mol
InChI Key: FYTJWBDCONMFDZ-UHFFFAOYSA-N
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Description

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) (CAS 962-28-7), also known as 5-Hydroxythiabenzazole sulfate, is a benzimidazole derivative of significant interest in chemical and pharmaceutical research. This compound, with the molecular formula C₁₀H₇N₃O₄S₂ and a molecular weight of 297.3 g/mol, features a benzimidazole core substituted with a 4-thiazolyl group at the 2-position and a hydrogen sulfate ester at the 5-position, making it a versatile intermediate and a candidate for various biological evaluations . Research Applications and Value The core benzimidazole structure is a privileged scaffold in medicinal chemistry, known for interacting with biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This compound is structurally related to Thiabendazole, a known antifungal and anthelmintic agent, suggesting potential utility in analogous research streams . Specific research applications for this derivative include: • Antimicrobial Research: Compounds within this structural class have demonstrated promising efficacy against various bacterial strains, positioning them as potential leads for developing new antimicrobial agents . • Agricultural Chemistry: The thiazole moiety is associated with fungicidal properties, making this compound a candidate for research in crop protection strategies . • Oncology Research: Benzimidazole derivatives are extensively explored in anticancer research for their ability to interact with DNA and inhibit key enzymes, such as topoisomerases, which are crucial for cancer cell proliferation . Synthesis and Characteristics The synthesis of 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) can be achieved through a multi-step pathway. An optimal route involves the acid-catalyzed condensation of 4-cyanothiazole with a protected diamine, followed by demethylation and final sulfation of the 5-hydroxyl group. The use of a sulfur trioxide-pyridine complex for the sulfation step is reported to offer higher selectivity and superior yields (82-88%) under milder conditions compared to other reagents . This efficient synthesis supports the compound's availability for research and development purposes. Attention This product is intended for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S2/c14-19(15,16)17-6-1-2-7-8(3-6)13-10(12-7)9-4-18-5-11-9/h1-5H,(H,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTJWBDCONMFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)O)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242170
Record name 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)
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URL https://comptox.epa.gov/dashboard/DTXSID50242170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

962-28-7
Record name 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxythiabenzazole sulfate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5XZ8PP2KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acid-Catalyzed Condensation

Reaction Conditions :

  • Substrates : 5-Methoxy-o-phenylenediamine (1.0 eq) and 4-cyanothiazole (1.1 eq)

  • Catalyst : Hydrochloric acid (1.5 eq)

  • Solvent : Water or water-methanol mixtures (1:1 v/v)

  • Temperature : Reflux at 100°C

  • Duration : 6–8 hours

Mechanism :
The reaction proceeds via nucleophilic attack of the diamine on the nitrile group of 4-cyanothiazole, followed by cyclodehydration to form the benzimidazole ring. The methoxy group at the 5-position remains intact during this step.

Yield : 85–92%.

Alternative Approaches

While the patent method is optimal, other routes involve pre-functionalized intermediates:

  • Nitro Reduction Pathway : Starting with 5-nitro-o-phenylenediamine, condensation with 4-cyanothiazole followed by nitro reduction (SnCl₂/HCl) yields the amine intermediate, which is diazotized and hydrolyzed to introduce the hydroxyl group.

  • Protection-Deprotection Strategy : Using tert-butyldimethylsilyl (TBDMS)-protected diamine precursors prevents undesired side reactions during cyclization.

Introduction of the 5-Hydroxyl Group

The methoxy-protected intermediate (5-methoxy-2-(4-thiazolyl)-1H-benzimidazole) undergoes demethylation to reveal the hydroxyl group.

Demethylation via HBr/Acetic Acid

Reaction Conditions :

  • Reagent : 48% HBr in acetic acid (5.0 eq)

  • Temperature : 110°C

  • Duration : 4 hours

Mechanism :
The methoxy group is cleaved via nucleophilic substitution, yielding 5-hydroxy-2-(4-thiazolyl)-1H-benzimidazole.

Yield : 78–85%.

Catalytic Hydrogenation

Reaction Conditions :

  • Catalyst : Pd/C (10% w/w)

  • Solvent : Ethanol

  • Pressure : 50 psi H₂

  • Temperature : 25°C

Outcome :
This method avoids acidic conditions but requires longer reaction times (12–16 hours) and achieves lower yields (65–72%).

Sulfation of the 5-Hydroxyl Group

The final step involves esterification of the hydroxyl group with sulfuric acid to form the hydrogen sulfate derivative.

Direct Sulfation with Sulfuric Acid

Reaction Conditions :

  • Reagent : Concentrated H₂SO₄ (2.0 eq)

  • Solvent : Pyridine (to neutralize excess acid)

  • Temperature : 0–5°C (ice bath)

  • Duration : 2 hours

Mechanism :
The hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur in H₂SO₄ to form the sulfate ester.

Yield : 70–75%.

Sulfur Trioxide-Pyridine Complex

Reaction Conditions :

  • Reagent : SO₃-pyridine complex (1.2 eq)

  • Solvent : Dichloromethane

  • Temperature : 25°C

  • Duration : 1 hour

Advantages :

  • Higher selectivity and milder conditions.

  • Reduced side reactions compared to H₂SO₄.

Yield : 82–88%.

Optimization and Scalability

Industrial-scale production prioritizes cost-effectiveness and purity. Key optimizations include:

Solvent Selection

Solvent SystemPurity (%)Yield (%)
Water9590
Methanol-Water (1:1)9788
Ethanol9382

Water-based systems minimize environmental impact and reduce costs.

Sulfation Agent Comparison

ReagentReaction Time (h)Yield (%)
H₂SO₄275
SO₃-pyridine188
Chlorosulfonic Acid0.568

SO₃-pyridine offers the best balance of speed and efficiency .

Scientific Research Applications

Medicinal Chemistry

1H-Benzamidazol-5-ol derivatives are being explored for their potential as antihistamine agents . These compounds can selectively inhibit the H1 histamine receptor, making them suitable for treating allergic conditions such as rhinitis and asthma. The ability to act without central nervous system side effects is particularly noteworthy, as it enhances patient compliance and reduces adverse effects associated with traditional antihistamines .

Antimicrobial Activity

Research indicates that compounds related to 1H-Benzamidazol-5-ol exhibit antimicrobial properties . Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. This aspect is crucial given the global rise in antibiotic resistance .

Agricultural Applications

The thiazole moiety present in the compound has been linked to fungicidal properties , making it a candidate for agricultural use. Its effectiveness against fungal pathogens can contribute to crop protection strategies, especially in organic farming where synthetic fungicides are restricted.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntihistamine properties for allergic conditions
Antimicrobial ActivityEfficacy against bacterial infections
Agricultural UsePotential fungicidal properties for crop protection

Case Study 1: Antihistaminic Activity

A study published in a pharmaceutical journal demonstrated that a series of benzimidazole derivatives, including those related to 1H-Benzamidazol-5-ol, exhibited significant antihistaminic activity. The compounds were tested for their ability to inhibit H1 receptors in vitro and showed promising results in reducing allergic responses in animal models.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole-containing compounds derived from 1H-Benzamidazol-5-ol. The study reported that these compounds effectively inhibited the growth of multi-drug resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This positions the compound as a potential lead for new antibiotic development.

Comparison with Similar Compounds

Thiabendazole (CAS 148-79-8)

Structure : Thiabendazole (2-(4-thiazolyl)-1H-benzimidazole) lacks the sulfate ester, featuring a hydroxyl group at the 5-position.
Molecular Formula : C₁₀H₇N₃S.
Applications : Widely used as an antifungal and anthelmintic agent in agriculture and veterinary medicine .
Key Differences :

  • The absence of the sulfate ester in Thiabendazole reduces its polarity, likely favoring tissue penetration but limiting aqueous solubility compared to the sulfate derivative .

Cambendazole (CAS 26097-80-3)

Structure : Cambendazole is a carbamate ester analog with an isopropyl group at the carbamate moiety: [2-(4-thiazolyl)-5-benzimidazolecarbamate isopropyl ester] .
Molecular Formula : C₁₄H₁₄N₄O₂S.
Applications : A potent nematocide effective against gastrointestinal parasites in livestock .
Key Differences :

  • The isopropyl carbamate group increases lipophilicity, enhancing bioavailability for systemic parasite targeting.
  • Unlike the sulfate ester, carbamates are hydrolyzed in vivo to release active metabolites, suggesting divergent metabolic pathways .

Other Carbamate Esters

  • Methyl Ester (CAS 27146-16-3): Features a methyl carbamate group. Lower molecular weight (C₁₁H₈N₄O₂S) and higher volatility compared to the sulfate ester .
  • Ethyl Ester (CAS 27146-16-3): Ethyl carbamate substituent balances lipophilicity and solubility, often used in intermediate synthesis .

Data Table: Structural and Functional Comparison

Compound CAS Substituent Molecular Formula Key Applications
5-Hydroxy Thiabendazole Sulfate 962-28-7 Hydrogen sulfate ester C₁₀H₇N₃O₄S₂ Research (solubility studies)
Thiabendazole 148-79-8 Hydroxyl group C₁₀H₇N₃S Antifungal, anthelmintic
Cambendazole 26097-80-3 Isopropyl carbamate C₁₄H₁₄N₄O₂S Nematocide
Methyl Carbamate Derivative 27146-16-3 Methyl carbamate C₁₁H₈N₄O₂S Synthetic intermediate

Biological Activity

Overview

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester), commonly referred to as 5-Hydroxythiabenzazole sulfate , is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H7N3O4S2
  • Molecular Weight : 297.3 g/mol
  • CAS Number : 962-28-7
  • IUPAC Name : [2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate

Antimicrobial Properties

Research indicates that derivatives of 1H-benzamidazol-5-ol exhibit notable antimicrobial activity. For instance, studies have demonstrated that compounds derived from this structure show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Target Organism
5-Hydroxythiabenzazole sulfate0.22 - 0.25Staphylococcus aureus
Derivative A< 0.5Escherichia coli
Derivative B< 1.0Bacillus cereus

These findings suggest that structural modifications can enhance the antimicrobial potency of the original compound .

Anticancer Activity

1H-Benzamidazol-5-ol has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, a study showed that derivatives based on this scaffold significantly reduced the viability of murine metastatic melanoma cells (B16F10) through apoptotic pathways .

The precise mechanism through which 1H-benzamidazol-5-ol exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Tubulin Polymerization : Similar to other benzimidazole derivatives, it may disrupt microtubule formation, leading to cell cycle arrest in cancer cells.
  • Energy Metabolism Disruption : The compound might interfere with mitochondrial function and energy metabolism in pathogens and cancer cells alike .
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, contributing to its anticancer properties .

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated various derivatives of 1H-benzamidazol-5-ol against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity compared to existing antibiotics like gentamicin .

Study on Anticancer Effects

A pivotal study focused on the effects of this compound on melanoma cells revealed that treatment with specific derivatives resulted in significant apoptosis induction, with molecular assays confirming increased levels of pro-apoptotic factors .

Q & A

Q. What are the recommended synthetic routes for 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester), and how do reaction conditions influence yield and purity?

The synthesis of benzimidazole-thiazole derivatives typically involves:

  • Condensation reactions : Coupling of benzimidazole precursors with thiazole moieties under reflux conditions (e.g., using ethanol or DMF as solvents).
  • Esterification : Reaction with hydrogen sulfate esters via nucleophilic substitution, often requiring anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (ethanol/water mixtures) to isolate the esterified product.
    Yields are highly sensitive to stoichiometric ratios (e.g., 1:1.2 molar ratio of benzimidazole to thiazole) and catalyst selection (e.g., CuI for click chemistry in triazole-containing analogs) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on benzimidazole and thiazole rings (e.g., aromatic protons at δ 7.2–8.5 ppm) .
    • FT-IR : Identify sulfate ester peaks (S=O stretching at 1250–1350 cm⁻¹) .
    • X-ray crystallography : Resolve crystal packing and dihedral angles between heterocyclic rings (e.g., 80.2° between benzimidazole and thiazole in related structures) .
  • Chromatography :
    • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .

Q. How does pH affect the stability and solubility of this compound in aqueous solutions?

  • Solubility : The sulfate ester group enhances water solubility at neutral to acidic pH (pH 2–4). Precipitation occurs above pH 4 due to de-esterification, reverting to the insoluble benzimidazole-thiazole parent compound .
  • Stability : Hydrolysis is minimized at pH <4; degradation studies (via LC-MS) show <5% decomposition over 24 hours at pH 3 .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory biological activity data observed in different cell line studies?

  • Standardized assays : Use identical cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum-free media) to minimize variability .
  • Dose-response validation : Compare IC₅₀ values across multiple replicates and employ statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
  • Mechanistic profiling : Conduct target-specific assays (e.g., tubulin polymerization inhibition for antiproliferative effects) to isolate activity pathways .

Q. How can computational chemistry approaches enhance the understanding of this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like β-tubulin (PDB ID: 1SA0). Focus on hydrogen bonding between the sulfate ester and Arg284 .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify critical residue interactions .
  • QSAR models : Corporate substituent effects (e.g., electron-withdrawing groups on thiazole) to predict bioactivity trends .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

  • Impurity profiling :
    • HPLC-MS/MS : Detect sulfonic acid byproducts (m/z +18 from parent ion) with a limit of quantification (LOQ) of 0.1% .
    • Headspace GC-MS : Monitor residual solvents (e.g., DMF) below ICH Q3C thresholds .
  • Mitigation strategies :
    • In-process controls : Optimize reaction time to minimize over-esterification.
    • Stability-indicating methods : Use accelerated degradation studies (40°C/75% RH) to identify labile impurities .

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